Cas no 20934-51-4 (1-Methyl-1,4-dihydroquinoxaline-2,3-dione)
1-Methyl-1,4-dihydroquinoxaline-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-Methylquinoxaline-2,3(1H,4H)-dione
- 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
- 1-methyl-1,4-dihydro-2,3-quinoxalinedione(SALTDATA: FREE)
- 1-Methyl-1,4-dihydroquinoxaline-2,3-dione
- 2,3-Quinoxalinedione, 1,4-dihydro-1-methyl-
- 4-methyl-1H-quinoxaline-2,3-dione
- 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline
- 1,2,3,4-tetrahydro-3-keto-1-methylquinoxaline
- 1-Methyl-1,4-dihydro-chinoxalin-2,3-dion
- 1-Methylquinoxaline-2,3-dione
- N-Methyl-1,4-dihydro-2,3-quinoxalinedione
-
- MDL: MFCD11054015
- Inchi: 1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12)
- InChI Key: ZJDLDFIDSAFPFG-UHFFFAOYSA-N
- SMILES: O=C1C(NC2C=CC=CC=2N1C)=O
Computed Properties
- Exact Mass: 176.05900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 54.86000
- LogP: 0.22680
1-Methyl-1,4-dihydroquinoxaline-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1,4-dihydroquinoxaline-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00312-1G |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione |
20934-51-4 | 1g |
¥4295.04 | 2023-11-14 | ||
| TRC | M333453-100mg |
1-Methyl-1,4-dihydroquinoxaline-2,3-dione |
20934-51-4 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M333453-500mg |
1-Methyl-1,4-dihydroquinoxaline-2,3-dione |
20934-51-4 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M333453-1g |
1-Methyl-1,4-dihydroquinoxaline-2,3-dione |
20934-51-4 | 1g |
$ 340.00 | 2022-06-03 | ||
| Chemenu | CM221117-1g |
1-Methylquinoxaline-2,3(1H,4H)-dione |
20934-51-4 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1239484-1g |
2,3-Quinoxalinedione, 1,4-dihydro-1-methyl- |
20934-51-4 | 95% | 1g |
$190 | 2024-06-07 | |
| abcr | AB267948-250 mg |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione |
20934-51-4 | 250 mg |
€168.30 | 2023-07-20 | ||
| abcr | AB267948-1 g |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione |
20934-51-4 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB267948-5 g |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione |
20934-51-4 | 5 g |
€749.60 | 2023-07-20 | ||
| abcr | AB267948-10 g |
1-Methyl-1,4-dihydro-2,3-quinoxalinedione |
20934-51-4 | 10 g |
€957.70 | 2023-07-20 |
1-Methyl-1,4-dihydroquinoxaline-2,3-dione Suppliers
1-Methyl-1,4-dihydroquinoxaline-2,3-dione Related Literature
-
Chenfeng Liang,Yirui Guo,Yuru Zhang,Zhihao Wang,Lin Li,Wanmei Li Org. Chem. Front. 2023 10 611
-
Jiadi Zhou,Quanlei Ren,Ning Xu,Chaodong Wang,Shengjie Song,Zhi Chen,Jianjun Li Green Chem. 2021 23 5753
-
Changhui Dai,Yanling Zhan,Ping Liu,Peipei Sun Green Chem. 2021 23 314
-
4. Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactionsSonia de Castro,Roberto Chicharro,Vicente J. Arán J. Chem. Soc. Perkin Trans. 1 2002 790
Additional information on 1-Methyl-1,4-dihydroquinoxaline-2,3-dione
Comprehensive Overview of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione (CAS No. 20934-51-4)
1-Methyl-1,4-dihydroquinoxaline-2,3-dione, also known by its CAS number 20934-51-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione is characterized by a fused ring system with a methyl group and a unique dihydro configuration, which contributes to its stability and reactivity.
The chemical formula of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione is C9H8N2O2. Its molecular weight is 176.17 g/mol, and it exists as a white crystalline solid at room temperature. The compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These physical properties make it suitable for various laboratory and industrial applications.
In recent years, extensive research has been conducted to explore the biological activities of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione. One of the most notable areas of investigation is its potential as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-Methyl-1,4-dihydroquinoxaline-2,3-dione can effectively induce apoptosis in MCF-7 breast cancer cells by activating the intrinsic mitochondrial pathway.
Beyond its antitumor properties, 1-Methyl-1,4-dihydroquinoxaline-2,3-dione has also been investigated for its antimicrobial activity. Research has indicated that this compound possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study published in the Antimicrobial Agents and Chemotherapy journal reported that 1-Methyl-1,4-dihydroquinoxaline-2,3-dione exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism behind this activity is thought to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.
The potential applications of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione extend beyond cancer and microbial infections. Recent studies have also explored its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its biological activities, the synthetic methods for producing 1-Methyl-1,4-dihydroquinoxaline-2,3-dione have been extensively studied. One common synthetic route involves the condensation of 2-methylquinazolinone with formamide in the presence of an acid catalyst. This method yields high purity products with good yields. Another approach involves the cyclocondensation of 2-aminoacetophenone with dimethyl oxalate followed by methylation with methyl iodide. These synthetic routes provide researchers with flexible options for large-scale production and further optimization.
The safety profile of 1-Methyl-1,4-dihydroquinoxaline-2,3-dione has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses. However, like many pharmaceutical compounds, it may cause adverse effects at higher concentrations or prolonged exposure. Therefore, further clinical trials are necessary to fully understand its safety profile and optimize dosing regimens.
In conclusion, 1-Methyl-1,4-dihydroquinoxaline-2,3-dione (CAS No. 20934-51-4) is a multifaceted compound with promising applications in various fields of medicine and chemistry. Its antitumor, antimicrobial, and neuroprotective properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound holds great promise for advancing medical treatments and improving patient outcomes.
20934-51-4 (1-Methyl-1,4-dihydroquinoxaline-2,3-dione) Related Products
- 92473-54-6(2,3-Quinoxalinedione,1,4-dihydro-1,6-dimethyl-)
- 36002-61-6(1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-)
- 124423-95-6(2,3-Quinoxalinedione,1,4-dihydro-1-(1-methylethyl)-)
- 67074-63-9(4-Methyl-3,4-dihydroquinoxalin-2(1H)-one)
- 66098-06-4(2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl-)
- 120589-86-8(4-acetyl-1,2,3,4-tetrahydroquinoxalin-2-one)
- 15804-19-0(2,3-Dihydroxyquinoxaline)
- 58175-07-8(2,3-Quinoxalinedione,1,4-dihydro-1,4-dimethyl-)
- 66366-88-9(2(1H)-Quinoxalinone,1-ethyl-3,4-dihydro-(9CI))
- 123855-79-8(2,3-Quinoxalinedione,6-amino-1,4-dihydro-1-methyl-)